N,N'-Dimethyl-1,1-diphenylsilanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-1,1-diphenylsilanediamine: is an organic silicon compound with the molecular formula C14H18N2Si. It is also known by other names such as dianilinodimethylsilane. This compound is characterized by its two phenyl groups attached to a silicon atom, which is further bonded to two dimethylamino groups. It is a colorless to pale yellow liquid with notable thermal and chemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-1,1-diphenylsilanediamine is typically synthesized through the reaction of aniline with dimethylchlorosilane. The reaction involves the nucleophilic substitution of chlorine atoms by aniline, resulting in the formation of the desired silanediamine compound. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of N,N’-Dimethyl-1,1-diphenylsilanediamine follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency and product quality .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dimethyl-1,1-diphenylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Substituted silanediamines.
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-1,1-diphenylsilanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a catalyst in organic reactions.
Biology: The compound is explored for its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of silicone rubber, resins, and coatings due to its ability to enhance the thermal and mechanical properties of these materials
Wirkmechanismus
The mechanism of action of N,N’-Dimethyl-1,1-diphenylsilanediamine involves its interaction with various molecular targets and pathways. The compound’s silicon atom can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. Its dimethylamino groups can act as nucleophiles, facilitating substitution reactions. Additionally, the phenyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
N,N’-Dimethylethylenediamine: This compound features two secondary amine functional groups and is used as a chelating diamine for the preparation of metal complexes.
N,N-Dimethyl-1-phenylethylamine: Known for its use in various organic synthesis applications.
Uniqueness: N,N’-Dimethyl-1,1-diphenylsilanediamine is unique due to its silicon-centered structure, which imparts distinct thermal and chemical stability. The presence of both phenyl and dimethylamino groups allows for versatile reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
13811-40-0 |
---|---|
Molekularformel |
C14H18N2Si |
Molekulargewicht |
242.39 g/mol |
IUPAC-Name |
N-[methylamino(diphenyl)silyl]methanamine |
InChI |
InChI=1S/C14H18N2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
InChI-Schlüssel |
XXOWEZBBMQWPIX-UHFFFAOYSA-N |
Kanonische SMILES |
CN[Si](C1=CC=CC=C1)(C2=CC=CC=C2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.